

# chemical structure and stereochemistry of Cucurbitacin D

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## Compound of Interest

Compound Name:	Cucurbitacin D
Cat. No.:	B1238686

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **Cucurbitacin D**

## Introduction

**Cucurbitacin D** is a tetracyclic triterpenoid compound belonging to the cucurbitacin family, a class of bitter-tasting substances predominantly found in plants of the Cucurbitaceae family.<sup>[1]</sup> <sup>[2]</sup> These compounds are known for their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and anticancer effects, making them a subject of significant interest in pharmacological and drug development research.<sup>[3]</sup><sup>[4]</sup> This guide provides a detailed overview of the chemical structure and stereochemistry of **Cucurbitacin D**, along with methodologies for its isolation and characterization, and its interaction with key signaling pathways.

## Chemical Structure and Stereochemistry

**Cucurbitacin D** possesses a complex molecular architecture based on the cucurbitane skeleton, which is a derivative of lanostane.<sup>[1]</sup><sup>[5]</sup> The core structure is a tetracyclic system with a unique side chain at the C-17 position. The systematic IUPAC name for **Cucurbitacin D** is (2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione.<sup>[1]</sup>

The molecule is characterized by multiple stereocenters, giving rise to its specific three-dimensional conformation which is crucial for its biological activity. It features several hydroxyl

(-OH) and carbonyl (C=O) functional groups, as well as a double bond in the side chain, contributing to its classification as a secondary and tertiary alpha-hydroxy ketone.[1][5]

## Key Stereochemical Features:

- Ring Junctions: The stereochemistry at the ring junctions of the tetracyclic core defines the overall shape of the molecule.
- Side Chain: The side chain at C-17 contains an (E)-configured double bond and a stereocenter at the C-20 position.
- Substituents: The hydroxyl and methyl groups on the tetracyclic ring system have specific stereochemical orientations (alpha or beta).

## Physicochemical Properties and Identifiers

A summary of the key physicochemical properties and chemical identifiers for **Cucurbitacin D** is provided in the table below for easy reference.

Property	Value	Reference
IUPAC Name	(2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione	<a href="#">[1]</a>
CAS Number	3877-86-9	<a href="#">[6]</a>
Molecular Formula	C <sub>30</sub> H <sub>44</sub> O <sub>7</sub>	<a href="#">[5]</a>
Molar Mass	516.67 g/mol	<a href="#">[6]</a>
SMILES Notation	C[C@@]12C--INVALID-LINK--[C@@]3([C@H]2CC=C4[C@H]3C--INVALID-LINK--C4(C)C)O)C)C)--INVALID-LINK--(C(=O)/C=C/C(C)O)O">C@HO	<a href="#">[1]</a>
InChI Key	SRPHMISUTWFFKJ-QJNWWGCFSA-N	<a href="#">[1]</a>

## Experimental Protocols

The isolation and structural elucidation of **Cucurbitacin D** from natural sources involve a series of well-established experimental procedures.

### Isolation of Cucurbitacin D

A general protocol for the isolation of **Cucurbitacin D** from plant material is as follows:

- Extraction: The dried and powdered plant material (e.g., fruits of *Trichosanthes kirilowii*) is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature.[\[2\]](#)

- Fractionation: The crude extract is then concentrated under reduced pressure and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.[3]
- Chromatographic Purification: The fraction containing **Cucurbitacin D** (often the chloroform or ethyl acetate fraction) is subjected to further purification using chromatographic techniques. This typically involves:
  - Column Chromatography: Separation on a silica gel column with a gradient elution system (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).[2]
  - High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC to yield pure **Cucurbitacin D**.[7][8]

## Structure Elucidation

The chemical structure and stereochemistry of the isolated **Cucurbitacin D** are determined using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, and 2D-NMR (such as COSY, HSQC, and HMBC) experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.[9][10][11]
- Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) are used to determine the molecular weight and elemental composition of the compound.[12][13]
- UV-Visible Spectroscopy: The UV spectrum of **Cucurbitacin D** shows a characteristic absorption maximum which can aid in its identification.[12]
- X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of the molecule.

## Biological Activity and Signaling Pathways

**Cucurbitacin D** has been shown to exert its biological effects by modulating several key cellular signaling pathways. One of the prominent pathways affected is the PI3K/Akt/mTOR

pathway, which is often dysregulated in cancer.[1][14] **Cucurbitacin D** has been found to inhibit the phosphorylation of key components of this pathway, leading to the suppression of cancer cell growth and proliferation.[1]

## Visualizations

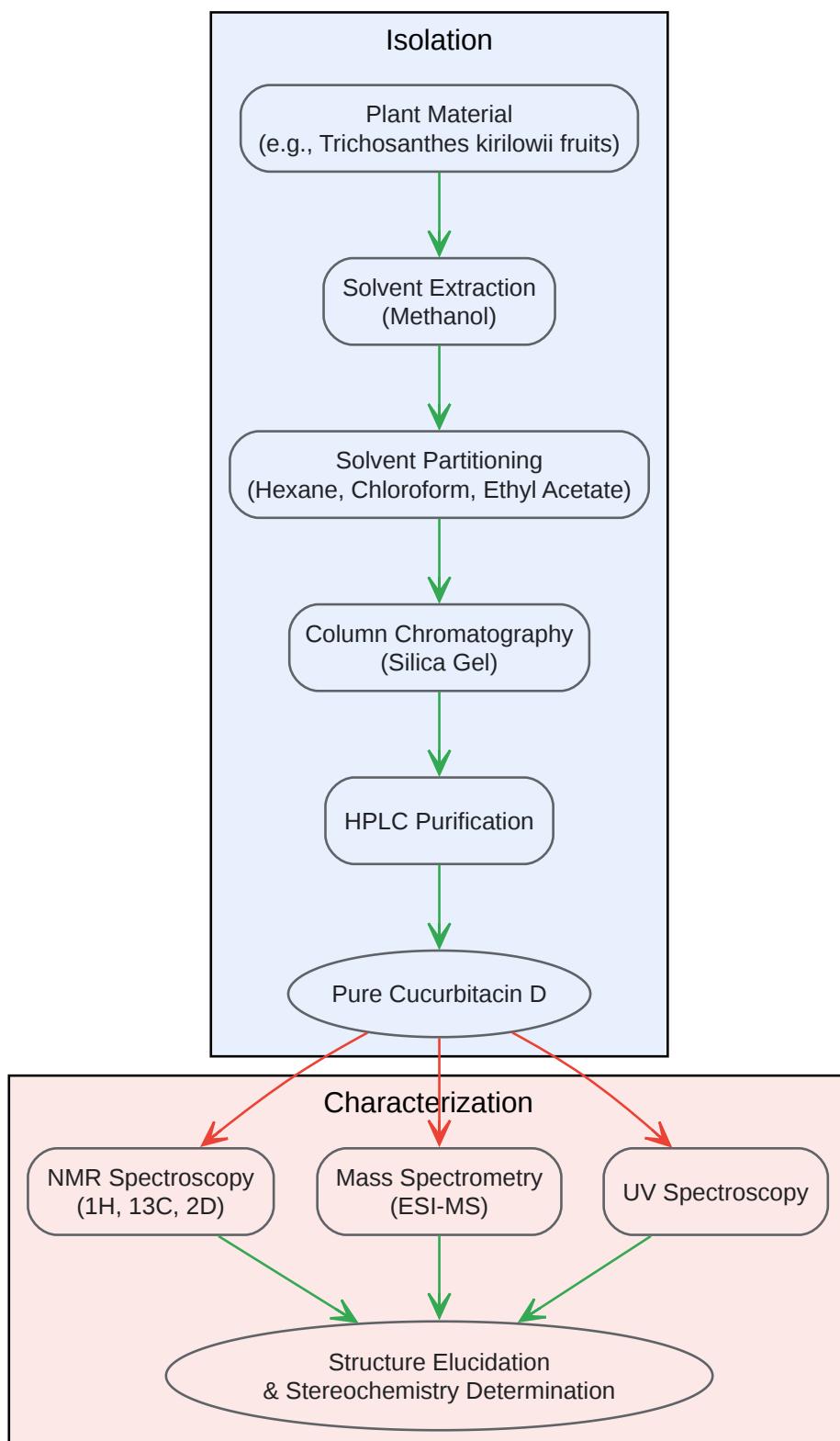
### Chemical Structure of Cucurbitacin D



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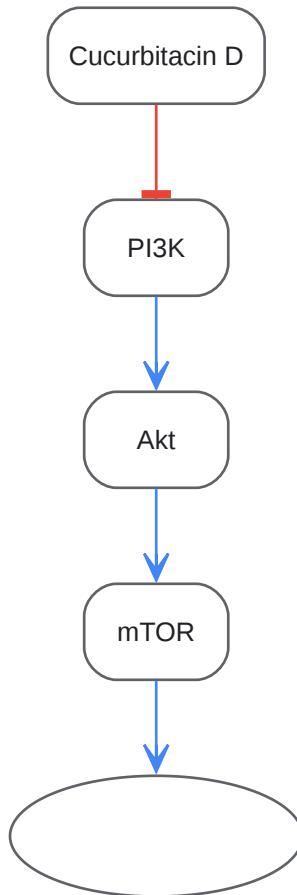
Caption: Simplified 2D representation of the **Cucurbitacin D** chemical structure.

## Experimental Workflow for Isolation and Characterization

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Caption: General experimental workflow for the isolation and characterization of **Cucurbitacin D**.

## Simplified PI3K/Akt/mTOR Signaling Pathway Inhibition by Cucurbitacin D



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Caption: Simplified diagram of **Cucurbitacin D** inhibiting the PI3K/Akt/mTOR signaling pathway.

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